molecular formula C19H24FN5O2S B11249111 3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

Cat. No.: B11249111
M. Wt: 405.5 g/mol
InChI Key: XSUBTLCKKRONEL-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine: is a chemical compound with the following IUPAC name: 3-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-phenylpyridazine . Its molecular formula is C20H19FN4O2S , and its molecular weight is approximately 398.46 g/mol . This compound belongs to the class of pyridazines and contains both piperazine and phenyl moieties.

Preparation Methods

Synthetic Routes:: The synthetic route to prepare this compound involves the reaction of a fluorobenzenesulfonyl chloride derivative with piperazine. The sulfonyl chloride group reacts with the piperazine nitrogen, leading to the formation of the desired product. Detailed reaction conditions and reagents are available in the literature.

Industrial Production:: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles. Optimization for yield, purity, and safety considerations are essential in industrial processes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The phenyl ring and the sulfur atom in the sulfonyl group are susceptible to oxidation.

    Reduction: Reduction of the sulfonyl group or the fluorine substituent may be explored.

    Substitution: The piperazine nitrogen can undergo substitution reactions.

    Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH4), nucleophiles (e.g., amines), and oxidizing agents (e.g., mCPBA) may be employed.

Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the sulfonyl group could yield an amine derivative, while substitution reactions may lead to various piperazine-substituted compounds.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its structural features.

    Materials Science: It may find applications in materials with specific electronic or optical properties.

Biology and Medicine::

    Biological Activity: Investigate its effects on biological targets (e.g., receptors, enzymes).

    Drug Discovery: Assess its potential as a therapeutic agent (e.g., antipsychotic, anti-inflammatory).

Industry::

    Agrochemicals: Explore its use as a pesticide or herbicide.

    Fine Chemicals: Investigate its role in specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific protein targets, affecting cellular processes.

Comparison with Similar Compounds

While no direct analogs are mentioned, researchers may compare this compound with related pyridazines, sulfonyl-containing compounds, and piperazine derivatives.

Properties

Molecular Formula

C19H24FN5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine

InChI

InChI=1S/C19H24FN5O2S/c20-16-4-6-17(7-5-16)28(26,27)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-2-1-3-11-23/h4-9H,1-3,10-15H2

InChI Key

XSUBTLCKKRONEL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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